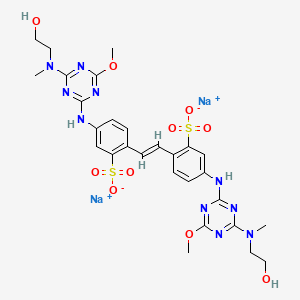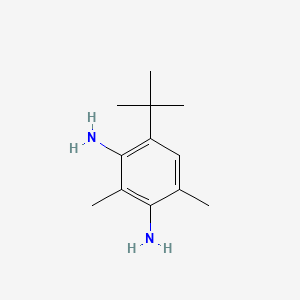
N,N'-(Dithiodiethylene)bis(3-aminopropionamide) dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alethine dihydrobromide is a compound that belongs to the family of disulfides. It is a low molecular weight disulfide known for its antitumor activity in various cancer models, including murine myeloma and melanoma . This compound is studied for its potential therapeutic applications, particularly in the treatment of cancer.
Métodos De Preparación
Alethine dihydrobromide can be synthesized through several methods. One common synthetic route involves the reaction of ethylenediamine with hydrobromic acid. The reaction typically occurs in a methanol solution, where ethylenediamine reacts with 40% hydrobromic acid to form the dihydrobromide salt . Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Alethine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to its corresponding thiols.
Substitution: Alethine dihydrobromide can participate in substitution reactions where bromine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions are typically disulfides and thiols.
Aplicaciones Científicas De Investigación
Alethine dihydrobromide has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of coenzyme A and other biologically active compounds.
Medicine: Alethine dihydrobromide exhibits antitumor activity and is investigated for its potential in treating blood disorders, lymphoma, and multiple myeloma
Propiedades
Número CAS |
104071-87-6 |
|---|---|
Fórmula molecular |
C10H24Br2N4O2S2 |
Peso molecular |
456.3 g/mol |
Nombre IUPAC |
3-amino-N-[2-[2-(3-aminopropanoylamino)ethyldisulfanyl]ethyl]propanamide;dihydrobromide |
InChI |
InChI=1S/C10H22N4O2S2.2BrH/c11-3-1-9(15)13-5-7-17-18-8-6-14-10(16)2-4-12;;/h1-8,11-12H2,(H,13,15)(H,14,16);2*1H |
Clave InChI |
DGDBKJAIBYSHRE-UHFFFAOYSA-N |
SMILES canónico |
C(CN)C(=O)NCCSSCCNC(=O)CCN.Br.Br |
Números CAS relacionados |
646-08-2 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















